4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16077069
InChI: InChI=1S/C17H16N4OS/c1-13-6-5-7-14(10-13)11-18-21-16(19-20-17(21)23)12-22-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+
SMILES:
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC16077069

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
IUPAC Name 4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16N4OS/c1-13-6-5-7-14(10-13)11-18-21-16(19-20-17(21)23)12-22-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+
Standard InChI Key VMTIRGYYTLJDRI-WOJGMQOQSA-N
Isomeric SMILES CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Canonical SMILES CC1=CC(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (IUPAC name: 4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione) is a heterocyclic compound belonging to the 1,2,4-triazole family. Its molecular formula is C₁₇H₁₆N₄OS, with a molecular weight of 324.4 g/mol . The compound’s structure features:

  • A 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4.

  • A thiol group (-SH) at position 3, enhancing reactivity and potential for hydrogen bonding.

  • A phenoxymethyl group (-CH₂-O-C₆H₅) at position 5, contributing to lipophilicity.

  • An (E)-configured imine linkage (-CH=N-) connecting the triazole ring to a 3-methylphenyl group, which introduces steric and electronic effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₄OS
Molecular Weight324.4 g/mol
Solubility (pH 7.4)12.8 µg/mL
SMILES NotationCC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
InChIKeyVMTIRGYYTLJDRI-WOJGMQOQSA-N

Synthesis and Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions to assemble the triazole core and introduce substituents. While detailed protocols are proprietary, generalized steps include:

  • Formation of Thiosemicarbazide Intermediates: Reacting hydrazine derivatives with carbon disulfide to form thiosemicarbazides, which serve as precursors for triazole ring closure.

  • Cyclization Reactions: Acid- or base-catalyzed cyclization of thiosemicarbazides to generate the 1,2,4-triazole ring.

  • Functionalization: Introducing the phenoxymethyl group via alkylation and forming the imine linkage through condensation with 3-methylbenzaldehyde.

Critical parameters such as temperature, pH, and solvent choice are optimized to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to validate intermediate and final products.

Structural and Spectroscopic Analysis

The compound’s structure has been elucidated through spectroscopic methods and computational modeling:

  • NMR Spectroscopy: Proton NMR reveals signals corresponding to the aromatic protons of the phenyl groups (δ 6.8–7.5 ppm), the methyl group (δ 2.3 ppm), and the imine proton (δ 8.1 ppm).

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 324.4, consistent with the molecular formula .

  • X-ray Crystallography: While experimental data are unavailable, density functional theory (DFT) simulations predict a planar triazole ring with substituents oriented to minimize steric hindrance.

The E-configuration of the imine bond is stabilized by conjugation with the aromatic ring, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy showing a λ<sub>max</sub> near 280 nm .

TargetMechanism of ActionSupporting Evidence
Fungal CYP51Lanosterol demethylase inhibitionAnalog studies
Matrix MetalloproteinasesZinc ion chelationStructural modeling
Reactive Oxygen SpeciesFree radical scavengingThiol reactivity

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